Milameline
Overview
Description
Milameline, also known as CI-979, PD-129,409, and RU-35,926, is a non-selective muscarinic acetylcholine receptor partial agonist. It was initially investigated for its potential to treat Alzheimer’s disease due to its cognition-enhancing properties. clinical trials yielded poor results, leading to the discontinuation of its development .
Preparation Methods
Milameline can be synthesized through a series of chemical reactions. The synthetic route involves the formation of the compound (E)-N-methoxy-1-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)methanimine. The preparation typically involves the use of specific reagents and conditions to achieve the desired product.
Chemical Reactions Analysis
Milameline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, changing the O-methyl aldoxime to an O-propargyl oxime results in a different molecule called RU 35986 .
Scientific Research Applications
Milameline has been extensively studied for its effects on the central and peripheral cholinergic systems. In scientific research, it has been used to investigate its potential to reverse cholinergic dysfunction and improve cognitive function. Studies have shown that this compound can modulate functional connectivity in the brain, improve memory performance, and increase cortical blood flow. It has also been used in pharmacological studies to understand its effects on neurotransmitter systems and brain activity .
Mechanism of Action
Milameline acts as a partial agonist at muscarinic acetylcholine receptors. It binds to these receptors and stimulates phosphatidylinositol hydrolysis in certain cell types, while inhibiting cAMP accumulation in others. This dual action results in the modulation of cholinergic activity in the brain. This compound’s effects are not due to the inhibition of acetylcholinesterase, and it does not significantly bind to other neurotransmitter receptors .
Comparison with Similar Compounds
Milameline is similar to other muscarinic receptor agonists such as alvameline, sabcomeline, tazomeline, and xanomeline. These compounds also target muscarinic acetylcholine receptors and have been investigated for their potential cognitive-enhancing effects. this compound’s unique partial agonist activity and its specific binding profile distinguish it from these other compounds .
Properties
IUPAC Name |
(E)-N-methoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-5-3-4-8(7-10)6-9-11-2/h4,6H,3,5,7H2,1-2H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMXHEYLRHNXAB-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C=NOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC=C(C1)/C=N/OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028867 | |
Record name | (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139886-32-1 | |
Record name | Milameline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139886-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milameline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139886321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MILAMELINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9X77R42FN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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